
Imidazo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo is a heterocyclic compound that contains a five-membered ring composed of three carbon atoms and two nitrogen atoms. This structure is known for its versatility and is a core component in many biologically active molecules. This compound derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo compounds can be synthesized through various methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method involves the condensation of 2-aminopyridine with a propiophenone compound in the presence of a condensation catalyst, followed by ring-closing reactions using a copper catalyst and an oxidizing agent .
Industrial Production Methods
In industrial settings, the synthesis of this compound compounds often involves multi-step processes with continuous flow systems. For example, a three-reactor multistage system can be used to synthesize this compound derivatives without isolating intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
Imidazo compounds undergo various chemical reactions, including:
Oxidation: This compound derivatives can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: This compound compounds can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and various organic solvents. Reaction conditions often involve heating and the use of specific catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit a wide range of biological and chemical properties .
Scientific Research Applications
Imidazo compounds have a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo compounds varies depending on their specific structure and application. For example, this compound derivatives used as antituberculosis agents exert their effects by inhibiting key enzymes involved in the bacterial cell wall synthesis . In medicinal chemistry, these compounds often target specific proteins or receptors, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Imidazo compounds can be compared with other heterocyclic compounds such as imidazoles, thiazoles, and pyridines. While all these compounds share a similar heterocyclic structure, this compound derivatives are unique due to their ability to form stable complexes with transition metals and their versatile reactivity . Similar compounds include:
Imidazoles: Known for their use in pharmaceuticals and agrochemicals.
Thiazoles: Often used in the synthesis of dyes and as intermediates in organic synthesis.
Pyridines: Widely used as solvents and reagents in organic chemistry.
This compound compounds stand out due to their unique combination of stability, reactivity, and biological activity, making them valuable in various fields of research and industry.
Properties
Molecular Formula |
C17H27N5O |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-methyl-2-(4-methylpentyl)-7-propan-2-yl-7,8-dihydro-3H-imidazo[2,1-b]purin-4-one |
InChI |
InChI=1S/C17H27N5O/c1-10(2)7-6-8-13-19-14-15(20-13)22-9-12(11(3)4)18-17(22)21(5)16(14)23/h10-12H,6-9H2,1-5H3,(H,19,20) |
InChI Key |
KKECCKBNNBKYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1=NC2=C(N1)C(=O)N(C3=NC(CN23)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


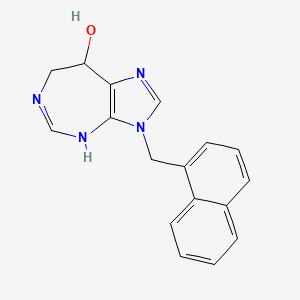
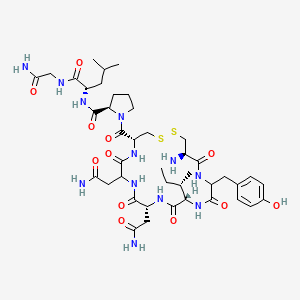

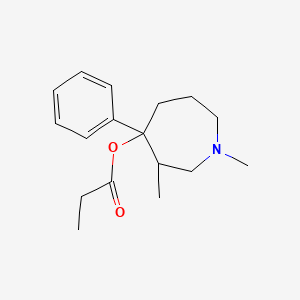
![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B10784885.png)

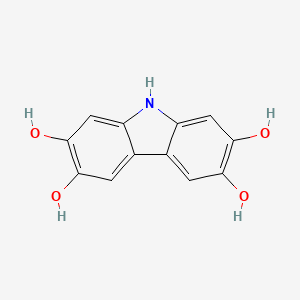
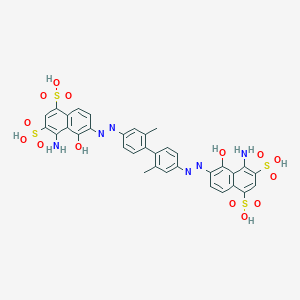


![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide](/img/structure/B10784929.png)


![Trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]acetate;manganese(2+)](/img/structure/B10784949.png)
